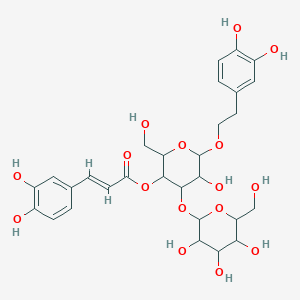
(E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plantamajoside is a phenylpropanoid glycoside that can be extracted from various plants, including Plantago asiatica L. and Rehmannia glutinosa. It is a bioactive caffeic acid sugar ester derivative known for its diverse biological functions and significant therapeutic potential. Plantamajoside exhibits anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities .
準備方法
Plantamajoside can be isolated from natural sources such as Plantago asiatica L. through extraction and purification processes. The compound can also be synthesized chemically. The synthetic route involves the esterification of caffeic acid with a sugar moiety under specific reaction conditions. Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
化学反応の分析
Plantamajoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of plantamajoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学的研究の応用
Plantamajoside has a wide range of scientific research applications:
Chemistry: Used as a biomarker in chemotaxonomy studies.
Biology: Acts as an antioxidant and protects plants from ultraviolet light.
Medicine: Exhibits therapeutic potential in treating conditions such as acute lung injury, acute spinal cord injury, and various cancers. It also has cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects.
Industry: Employed in the development of natural product-based pharmaceuticals and cosmetics
作用機序
Plantamajoside exerts its effects through various molecular targets and pathways. It acts on signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects. For instance, in the case of acute spinal cord injury, plantamajoside inhibits apoptosis by regulating the expression levels of apoptotic factors such as caspase-3, caspase-9, poly (ADP-ribose) polymerase, Bax, and Bcl-2 .
類似化合物との比較
Plantamajoside is similar to other phenylpropanoid glycosides such as acteoside (verbascoside). Both compounds exhibit broad biological effects, including antioxidant and anti-inflammatory activities. plantamajoside is unique in its strong affinity and potency with diverse biological functions and significant therapeutic potential .
Similar Compounds
- Acteoside (verbascoside)
- Aucubin
- Ursolic acid
特性
分子式 |
C29H36O16 |
|---|---|
分子量 |
640.6 g/mol |
IUPAC名 |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+ |
InChIキー |
KFEFLPDKISUVNR-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


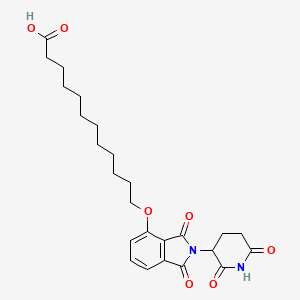

![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)
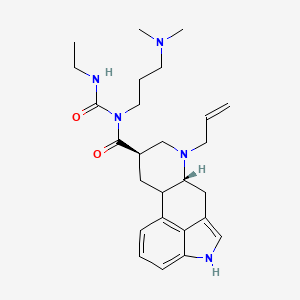
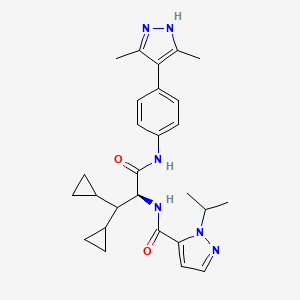
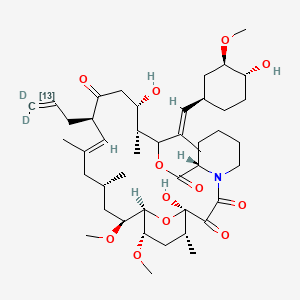
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)


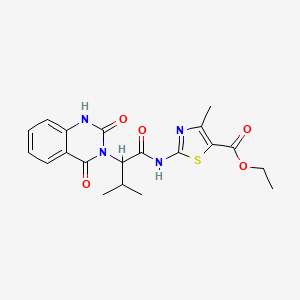
![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)
